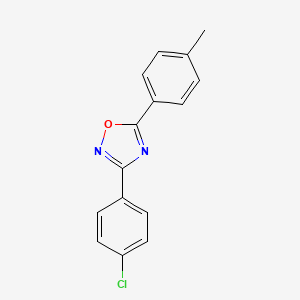
1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione, also known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. Phenylbutazone was first synthesized in 1949 and has since been used in both human and veterinary medicine.
Mechanism of Action
Phenylbutazone works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene reduces inflammation and pain.
Biochemical and Physiological Effects
Phenylbutazone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to have a mild anticoagulant effect, which can be beneficial in the treatment of certain conditions such as thrombosis.
Advantages and Limitations for Lab Experiments
Phenylbutazone has a number of advantages for use in lab experiments. It is relatively inexpensive and readily available. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use. Phenylbutazone has been shown to have a number of side effects, including gastrointestinal bleeding, renal toxicity, and hypersensitivity reactions. These side effects can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene. One area of research is the development of new analogs of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene with improved efficacy and reduced side effects. Another area of research is the study of the mechanism of action of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene, particularly with regard to its potential use in the treatment of cancer. Additionally, there is a need for further studies on the safety and efficacy of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene in both human and veterinary medicine.
Synthesis Methods
Phenylbutazone is synthesized through the condensation of 4-aminopyrazolone with benzaldehyde followed by the addition of acetic anhydride and glacial acetic acid. The resulting product is then recrystallized to obtain pure 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene.
Scientific Research Applications
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Phenylbutazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
properties
IUPAC Name |
(4Z)-1-phenyl-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-16(13-7-10-14-8-3-1-4-9-14)18(22)20(19-17)15-11-5-2-6-12-15/h1-13H,(H,19,21)/b10-7+,16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMGGZDZVNZLE-SBFJKYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5810903.png)
![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)

![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)

![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)


![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)